1H-Perimidin-2(3H)-ona

Descripción general

Descripción

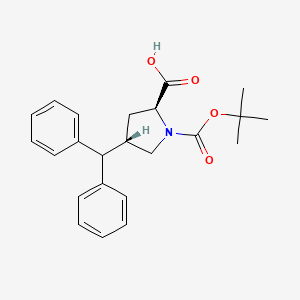

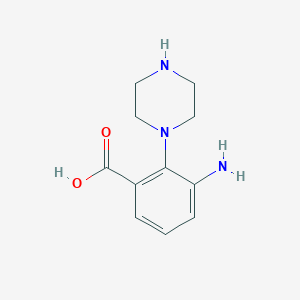

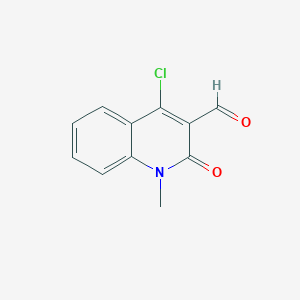

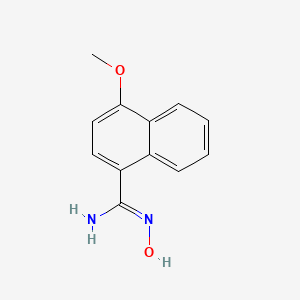

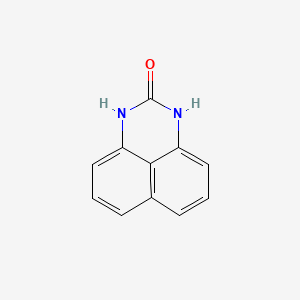

1H-Perimidin-2(3H)-one is a useful research compound. Its molecular formula is C11H8N2O and its molecular weight is 184.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Perimidin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Perimidin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Inhibidores de la proteína tirosina fosfatasa 1B (PTP1B)

Se ha diseñado y sintetizado una serie de derivados de 1H-2,3-dihidroperimidina para que actúen como inhibidores de PTP1B, que es un objetivo para el tratamiento de la diabetes y la obesidad. Estos compuestos han mostrado actividad inhibitoria con valores de IC50 en el rango micromolar .

Síntesis de nuevos compuestos bioactivos

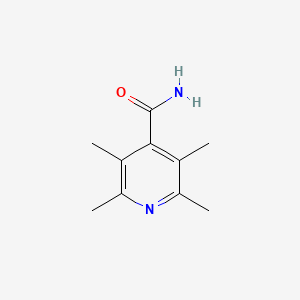

Se ha realizado investigación sobre la síntesis y caracterización de nuevos compuestos bioactivos de 3,4-dihidropirimidin-2(1H)-ona. Estos estudios tienen como objetivo comprender la relación estructura-actividad y explorar sus posibles actividades anticancerígenas a través de experimentos in vivo .

Complejos de metales de transición

Se han sintetizado nuevos complejos de metales de transición de derivados de 1H-perimidina. Estos complejos se estudian por sus posibles aplicaciones en varios campos, incluida la catálisis y la ciencia de los materiales .

Actividad hipotensora

Se han sintetizado y evaluado derivados de pirimidina-2,4-(1H,3H)-diona por su actividad hipotensora. Esta investigación explora las posibles aplicaciones terapéuticas de estos compuestos en el tratamiento de la presión arterial alta .

Reacciones de transferencia de hidrógeno

Se ha sintetizado un complejo de Ru(II) estable al aire utilizando 1,3-diisopropil-1H-perimidin-2(3H)-iminium. Este compuesto se ha evaluado experimentalmente para llevar a cabo reacciones de transferencia de hidrógeno en aldehídos, cetonas y nitroarenos, mostrando su utilidad en la síntesis orgánica .

Mecanismo De Acción

Target of Action

The primary target of 1H-Perimidin-2(3H)-one, also known as 1,3-dihydroperimidin-2-one, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is an intracellular non-receptor phosphatase that plays a pivotal role in type II diabetes and obesity as a negative regulator of the insulin signaling pathway .

Mode of Action

1H-Perimidin-2(3H)-one interacts with PTP1B, inhibiting its activity . This inhibition occurs at the micromolar range, with certain derivatives showing submicromolar inhibitory activity . The compound’s interaction with PTP1B results in the dephosphorylation of the activated insulin receptor .

Biochemical Pathways

The inhibition of PTP1B by 1H-Perimidin-2(3H)-one affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose homeostasis in the body. By inhibiting PTP1B, the compound enhances insulin sensitivity, which can help in the management of type II diabetes .

Pharmacokinetics

The compound’s high selectivity for ptp1b suggests it may have favorable bioavailability

Result of Action

The molecular effect of 1H-Perimidin-2(3H)-one’s action is the inhibition of PTP1B, leading to enhanced insulin sensitivity . On a cellular level, this can result in improved glucose uptake by cells, potentially helping to manage conditions like type II diabetes .

Análisis Bioquímico

Biochemical Properties

1H-Perimidin-2(3H)-one has been identified as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme involved in cellular signaling pathways . This interaction suggests that 1H-Perimidin-2(3H)-one may play a role in modulating biochemical reactions within the cell.

Cellular Effects

The interaction of 1H-Perimidin-2(3H)-one with PTP1B suggests that it may influence various cellular processes. By inhibiting PTP1B, 1H-Perimidin-2(3H)-one could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Its potential inhibitory effect on PTP1B suggests that it may bind to this enzyme, thereby preventing it from carrying out its normal function . This could lead to changes in gene expression and cellular signaling.

Propiedades

IUPAC Name |

1,3-dihydroperimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11-12-8-5-1-3-7-4-2-6-9(13-11)10(7)8/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKEWBOPVULFSFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=O)NC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401196 | |

| Record name | 1H-Perimidin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5157-11-9 | |

| Record name | 1H-Perimidin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-perimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.